An In-depth Technical Guide to 4-Ethyl-1,4-azaphosphinane 4-oxide Hydrochloride
An In-depth Technical Guide to 4-Ethyl-1,4-azaphosphinane 4-oxide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-Ethyl-1,4-azaphosphinane 4-oxide hydrochloride. As a Senior Application Scientist, the following content is structured to deliver not just data, but also actionable insights into the handling, analysis, and potential applications of this heterocyclic compound.
Introduction: The Azaphosphinane Scaffold
Six-membered heterocycles containing both nitrogen and phosphorus atoms, known as azaphosphinanes, represent a class of compounds with growing interest in medicinal chemistry and materials science.[1][2] The 1,4-azaphosphinane framework, in particular, offers a unique spatial arrangement of atoms that can be exploited for developing novel ligands, catalysts, and therapeutic agents.[3] The pentavalent phosphorus center in the 4-oxide form imparts distinct chemical properties, including high polarity and the ability to act as a strong hydrogen bond acceptor, which can enhance aqueous solubility and metabolic stability of parent drug molecules.[4] This guide focuses on the ethyl-substituted derivative, 4-Ethyl-1,4-azaphosphinane 4-oxide hydrochloride, providing a detailed examination of its chemical and physical characteristics.
Chemical and Physical Properties
While specific experimental data for 4-Ethyl-1,4-azaphosphinane 4-oxide hydrochloride is not widely published, we can infer many of its properties from its close structural analog, 4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride (CAS No. 945459-80-3).[5][6]
| Property | Data for 4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride | Inferred Properties for 4-Ethyl-1,4-azaphosphinane 4-oxide hydrochloride |
| Molecular Formula | C₅H₁₃ClNOP | C₆H₁₅ClNOP |
| Molecular Weight | 169.59 g/mol [5] | 183.62 g/mol |
| Physical Form | Solid[5] | Likely a solid |
| Purity | 95%[5] | Commercially available in various purities |
| Storage Temperature | Inert atmosphere, room temperature[5] | Inert atmosphere, room temperature |
| InChI Key | KSTLKNUVQLIKPD-UHFFFAOYSA-N[5] |
Synthesis and Structural Elucidation
The synthesis of 1,4-azaphosphinane scaffolds can be achieved through various cyclization strategies.[2][7] A common approach involves the intramolecular reaction of a suitably functionalized aminophosphine or phosphine oxide.
General Synthetic Workflow
A plausible synthetic route to 4-Ethyl-1,4-azaphosphinane 4-oxide hydrochloride is outlined below. This represents a generalized pathway, and specific reaction conditions would require optimization.
Caption: Recommended safety workflow for handling 4-Ethyl-1,4-azaphosphinane 4-oxide hydrochloride.
First Aid Measures
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If swallowed : Immediately call a poison center or doctor. [8]* In case of skin contact : Wash off with soap and plenty of water. [9]* In case of eye contact : Rinse cautiously with water for several minutes. [9]* If inhaled : Move person into fresh air. [10]
Potential Applications in Drug Development
The incorporation of a phosphine oxide moiety can significantly improve the physicochemical properties of a drug candidate. [4]The 4-Ethyl-1,4-azaphosphinane 4-oxide hydrochloride scaffold could be utilized in several ways:
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Improving Solubility : The high polarity of the phosphine oxide group can enhance the aqueous solubility of poorly soluble compounds. [4]* Modulating Lipophilicity : The introduction of this polar heterocycle can reduce the overall lipophilicity of a molecule, potentially improving its pharmacokinetic profile.
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Scaffold for New Chemical Entities : The azaphosphinane ring can serve as a core structure for the development of new bioactive molecules. The nitrogen and phosphorus atoms provide handles for further chemical modification.
Conclusion
4-Ethyl-1,4-azaphosphinane 4-oxide hydrochloride is a heterocyclic compound with potential applications in medicinal chemistry and drug design. While specific experimental data for this exact molecule is limited, its properties can be reasonably inferred from its close analog, the 4-methyl derivative. Its synthesis is achievable through established cyclization methods, and its structure can be confirmed by standard spectroscopic techniques. The presence of the phosphine oxide group imparts desirable properties such as increased polarity and hydrogen bonding capacity. As with all chemicals, appropriate safety precautions should be taken during its handling and use. Further research into this and related azaphosphinane derivatives is warranted to fully explore their potential in the development of new therapeutic agents.
References
Fisher Scientific. (n.d.). Safety Data Sheet. [10]Spectrum Chemical. (2018, December 28). Safety Data Sheet. [11]ChemPoint.com. (2024, January 2). Safety Data Sheet. [8]TCI Chemicals. (n.d.). Safety Data Sheet. [12]Supporting Information. (n.d.). [9]TLC Pharmaceutical Standards. (n.d.). Safety Data Sheet. [5]Sigma-Aldrich. (n.d.). 4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride. [13]Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [14]The Royal Society of Chemistry. (n.d.). Supporting Information. [15]ChemRxiv. (n.d.). Synthesis of Quinolizidine-based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates. [6]Fluorochem. (n.d.). 4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride. [1]NSF Public Access Repository. (n.d.). Chem Soc Rev. [16]Filmtronics. (n.d.). Safety Data Sheet. ResearchGate. (n.d.). Synthesis of 1,2‐Azaphosphinane 2‐Oxides and 1,2‐Azaphosphinine 2‐Oxides: δ‐Phosphonolactams and δ‐Phosphinolactams | Request PDF. [2]PMC. (2025, December 22). Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates. [17]PubChem. (n.d.). 4-Ethoxy-1,4-azaphosphinane. [18]PubChem. (n.d.). [(6S,8S,9R,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate. [4]BLDpharm. (2022, February 25). Application of Phosphine Oxide in Medicinal Chemistry. [3]ChemRxiv. (n.d.). Synthesis of Quinolizidine-based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 5. 4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride | 945459-80-3 [sigmaaldrich.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. chempoint.com [chempoint.com]
- 12. efashare.b-cdn.net [efashare.b-cdn.net]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. rsc.org [rsc.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. louisville.edu [louisville.edu]
- 17. 4-Ethoxy-1,4-azaphosphinane | C6H14NOP | CID 67504197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. [(6S,8S,9R,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | C25H31ClF2O5 | CID 11788061 - PubChem [pubchem.ncbi.nlm.nih.gov]
